2'-Deoxyguanosine-5'-triphosphate (2'-Deoxyguanosine-5'-triphosphate) is a naturally occurring deoxyribonucleoside triphosphate, a fundamental building block of DNA. [] It plays a crucial role in DNA replication and repair by providing the guanine base for incorporation into the growing DNA chain. [] 2'-Deoxyguanosine-5'-triphosphate also serves as a substrate for various enzymes involved in DNA metabolism, including DNA polymerases, reverse transcriptases, and DNA repair enzymes. [, ] The levels of 2'-Deoxyguanosine-5'-triphosphate within the cell are tightly regulated to maintain genomic integrity and ensure accurate DNA replication. []
dGTP is classified as a deoxynucleoside triphosphate, which includes three other nucleotides: deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). It is synthesized from deoxyguanosine monophosphate (dGMP) through enzymatic phosphorylation or chemical methods .
The synthesis of dGTP can occur via two primary methods: enzymatic synthesis and chemical phosphorylation.
The enzymatic synthesis typically involves the use of kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to dGMP. The reaction conditions, such as pH and ion concentration, significantly affect the efficiency and yield of dGTP production .
The structure of dGTP features:
The absence of a hydroxyl group at the 2' position of the sugar distinguishes dGTP from its ribonucleoside counterpart, guanosine triphosphate (GTP) .
dGTP participates in several key biochemical reactions:
The efficiency of incorporation varies based on ionic conditions and enzyme specificity. For instance, studies have shown that under certain conditions, dGTP can be incorporated into DNA strands more efficiently than other nucleotides like dATP or dTTP .
The mechanism by which dGTP functions in DNA synthesis involves several steps:
Data indicates that variations in ionic strength and pH can significantly influence the efficiency of nucleotide incorporation during this process .
dGTP has numerous scientific applications:
dGTP serves as an essential substrate for DNA polymerases during template-directed DNA synthesis. The incorporation mechanism involves nucleophilic attack by the 3′-hydroxyl group of the terminal primer nucleotide on the α-phosphate of incoming dGTP. This reaction forms a phosphodiester bond while releasing pyrophosphate (PPi), with the energy for bond formation derived from dGTP’s phosphoanhydride bond cleavage [1] [6]. DNA polymerases exhibit stringent base-pairing specificity, ensuring dGTP incorporation occurs almost exclusively opposite template cytosine residues through triple hydrogen bonding (two H-bond donors and one acceptor from guanine). Structural analyses of DNA polymerase β reveal how the enzyme’s "N-subdomain" (fingers subdomain) undergoes conformational closure upon correct dGTP binding, precisely positioning catalytic residues and metal ions (Mg²⁺) for efficient phosphoryl transfer [2]. The fidelity of this process is further enhanced by the enzyme’s ability to discriminate against incorrect nucleotides through kinetic checkpoints before and after phosphodiester bond formation.
Table 1: DNA Polymerases Utilizing dGTP in Replication and Repair
Polymerase | Family | Primary Function | dGTP Incorporation Rate (kpol, s⁻¹) |
---|---|---|---|
Pol β | X | Base excision repair | 2-10 [2] |
Pol ν | A | Translesion synthesis | 0.05-0.2 [7] |
Klenow fragment | A | Bacterial replication | 20-50 [7] |
The fidelity of DNA synthesis is governed by kinetic parameters governing correct versus incorrect dNTP incorporation. Pre-steady-state kinetic analyses reveal dGTP incorporation opposite cytosine occurs with ~15-fold higher efficiency (kpol/Kd) than dTTP misincorporation opposite guanine in high-fidelity polymerases like Klenow fragment. In contrast, human Pol ν exhibits unusually high error rates for G-dTTP mispairs due to minimal differences in kpol between correct (dCTP) and incorrect (dTTP) nucleotide incorporation opposite template guanine in specific sequence contexts [7]. Kinetic signatures also shift dramatically at damaged template sites: Opposite 8-oxo-7,8-dihydroguanine (8-oxoG), Escherichia coli Pol I incorporates dCTP with a kcat 5-fold higher than for dATP, but the Km for dATP is 3-fold lower than for dCTP, partially compensating for the rate difference [3]. Furthermore, phosphorothioate analogs of dCTP and dATP exhibit reduced incorporation rates opposite 8-oxoG, indicating chemistry (phosphodiester bond formation) is rate-limiting for both correct and incorrect insertion at this lesion [3].
Table 2: Kinetic Parameters for Nucleotide Incorporation Opposite Guanine and 8-oxoG
Template Base | dNTP | Polymerase | kpol (s⁻¹) | Kd (μM) | kpol/Kd (μM⁻¹s⁻¹) |
---|---|---|---|---|---|
Guanine | dCTP | Klenow | 45 ± 3 | 12 ± 2 | 3.75 [7] |
Guanine | dTTP | Klenow | 0.15 ± 0.02 | 85 ± 15 | 0.0018 [7] |
Guanine | dCTP | Pol ν | 0.18 ± 0.03 | 210 ± 40 | 0.00086 [7] |
Guanine | dTTP | Pol ν | 0.17 ± 0.02 | 180 ± 30 | 0.00094 [7] |
8-oxoG | dCTP | Pol I (exo-) | 0.8 ± 0.1 | 110 ± 20 | 0.0073 [3] |
8-oxoG | dATP | Pol I (exo-) | 0.16 ± 0.02 | 35 ± 5 | 0.0046 [3] |
Ribonucleotide reductase (RNR) catalyzes the de novo synthesis of deoxyribonucleotides, including dGTP, via reduction of ribonucleoside diphosphates. Crucially, dGTP also serves as a key allosteric regulator of RNR activity. Class Ia RNRs possess two distinct regulatory sites: the specificity site (s-site) and the activity site (a-site). Binding of dGTP to the s-site stimulates the reduction of adenosine diphosphate (ADP) to dADP, the precursor to dATP and dGTP itself, creating a feedback loop [4] [8] [10]. Simultaneously, dGTP binding to the a-site modulates overall enzyme activity. While ATP activates RNR, dATP binding to the a-site universally inhibits class I RNRs by inducing oligomerization into inactive complexes. However, the Pseudomonas aeruginosa class I RNR exhibits a unique regulatory mechanism: dGTP (and dATP) binding induces formation of an inactive α₄ complex. Each α subunit in this enzyme binds up to three dATP molecules due to a duplicated ATP cone domain, a feature absent in E. coli (α₄β₄ complex) or eukaryotic (α₆ complex) RNRs [4] [8]. ATP counteracts inhibition by displacing dATP/dGTP from the a-site, demonstrating that the cellular ATP/(dATP+dGTP) ratio critically controls deoxyribonucleotide production flux.
Table 3: dGTP-Mediated Regulation of Ribonucleotide Reductases
RNR Class/Organism | Effector Site | dGTP Binding Effect | Inhibited Complex |
---|---|---|---|
Class Ia (E. coli) | Specificity (s) | Stimulates ADP reduction | - |
Class Ia (E. coli) | Activity (a) | Inhibits (as dATP analog) | α₄β₄ [8] |
Class Ia (Human) | Activity (a) | Inhibits (as dATP analog) | α₆ [8] |
Class Ia (P. aeruginosa) | Activity (a) | Inhibits | α₄ [4] |
Mitochondrial DNA (mtDNA) replication relies heavily on a dedicated deoxyribonucleoside salvage pathway within the mitochondrial matrix, as de novo dNTP synthesis occurs cytoplasmically. dGTP is generated from deoxyguanosine (dG) via sequential phosphorylation: First, deoxyguanosine kinase (DGUOK) phosphorylates dG to dGMP. Subsequent steps involve poorly characterized mitochondrial monophosphate kinases and nucleoside diphosphate kinases to form dGDP and finally dGTP [5] [9]. Computational modeling reveals the intrinsic kinetic limitations of this pathway: The Km values of salvage enzymes (e.g., DGUOK Km for dG ≈ 20-100 µM) are significantly higher than the estimated sub-micromolar physiological concentrations of deoxyribonucleosides within mitochondria. Consequently, the predicted dGTP output from salvage alone is insufficient to support rapid mtDNA replication (completion within 1-2 hours). Simulations indicate that replicating mtDNA within 2 hours requires substantial import of cytosolic dNTPs (or possibly dNDPs), supplying approximately two-thirds of the total dGTP (and other dNTP) pool [9]. This dependency explains why mutations in DGUOK cause severe mtDNA depletion syndromes; reduced salvage flux cannot be compensated sufficiently by cytosolic import in certain cell types. Pharmacological strategies to bypass DGUOK deficiency involve administering deoxyribonucleosides (e.g., deoxyguanosine) to saturate the impaired salvage pathway and boost mitochondrial dGTP levels [5].
Table 4: Key Enzymes in Mitochondrial dGTP Salvage
Enzyme | Abbreviation | Reaction Catalyzed | Km (dG/dG-derived substrate) | Limitation |
---|---|---|---|---|
Deoxyguanosine kinase | DGUOK | dG + ATP → dGMP + ADP | ~20-100 µM (dG) [9] | Low substrate affinity |
(Putative) dGMP kinase | - | dGMP + ATP → dGDP + ADP | Unknown | Enzyme identity unclear |
Nucleoside diphosphate kinase | NME4 | dGDP + ATP → dGTP + ADP | Low Km [9] | Localization potentially intermembrane space |
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